Zoniporide hydrochloride hydrate is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). This compound has garnered significant attention for its cardioprotective properties, particularly in reducing infarct size and mitigating post-ischemic cardiac contractile dysfunction. The compound is classified as a small molecule drug with potential applications in cardiovascular medicine and cellular signaling studies.
Zoniporide hydrochloride hydrate is synthesized through a multi-step chemical process involving several key reagents and intermediates. It falls under the category of pharmacological agents specifically targeting ion transport mechanisms within cells, particularly those involving sodium and hydrogen ions. Its chemical structure allows it to selectively inhibit the NHE-1, which plays a crucial role in various physiological processes, including pH regulation and cell volume control.
The synthesis of zoniporide hydrochloride hydrate involves several intricate steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants, to ensure high yields and purity of the final product.
Zoniporide hydrochloride hydrate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the NHE-1 protein. The compound's molecular formula is C₁₅H₁₈ClN₅O₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
The structural features include a pyrazole ring system that contributes to its biological activity as well as functional groups that enhance solubility and binding affinity.
Zoniporide hydrochloride hydrate can participate in various chemical reactions:
Common reagents used in these reactions include sodium nitrite for diazotation and tin(II) chloride dihydrate for reduction processes. The primary product formed during synthesis is an acylguanidine derivative, which is crucial for the final zoniporide hydrochloride monohydrate salt formation.
Zoniporide hydrochloride hydrate exerts its cardioprotective effects primarily through the inhibition of NHE-1. This inhibition leads to:
Research indicates that zoniporide demonstrates a high selectivity ratio for human NHE-1 compared to other sodium-hydrogen exchangers, making it a promising candidate for therapeutic applications aimed at protecting heart tissue during ischemic episodes.
Relevant analyses such as melting point determination and spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) are employed to characterize its physical state and confirm purity.
Zoniporide hydrochloride hydrate has several scientific uses:
The Na⁺/H⁺ exchanger isoform 1 (NHE-1) is a ubiquitously expressed transmembrane protein critical for regulating intracellular pH (pHi), sodium homeostasis, and cell volume. In cardiac tissue, NHE-1 localizes to intercalated discs and T-tubules, where it influences proton extrusion and sodium influx [4]. During myocardial ischemia-reperfusion injury, intracellular acidosis activates NHE-1, leading to pathological sodium accumulation. This drives reverse-mode Na⁺/Ca²⁺ exchange, causing calcium overload, mitochondrial dysfunction, and cellular necrosis [2] [4]. NHE-1 hyperactivity also exacerbates cardiac hypertrophy by promoting protein synthesis and cardiomyocyte enlargement through calcineurin/NFAT pathway activation [4].
Table 1: Pathophysiological Roles of NHE-1 in Disease States
Pathology | NHE-1 Mechanism | Consequence |
---|---|---|
Myocardial Ischemia-Reperfusion | ↑ Na⁺/H⁺ exchange → Na⁺ overload → Ca²⁺ influx | Cardiomyocyte necrosis, contractile dysfunction |
Cardiac Hypertrophy | pH-dependent activation of hypertrophic signaling | Maladaptive remodeling, heart failure |
Platelet Activation | Mediates swelling response to acidosis | Thrombosis promotion |
Preclinical evidence confirms NHE-1 inhibition preserves cardiac function. In isolated rat hearts subjected to cardioplegic arrest and reperfusion, NHE-1 blockade improved left ventricular end-diastolic pressure by 48% and reduced myeloperoxidase activity (indicating attenuated neutrophil infiltration) [2]. These effects correlate with NHE-1’s dual role in ionic regulation and inflammatory cell recruitment.
Early NHE-1 inhibitors like amiloride lacked isoform specificity, leading to off-target effects. Second-generation compounds (e.g., cariporide) featured benzoylguanidine scaffolds with improved potency but suboptimal selectivity. Zoniporide hydrochloride hydrate (CP-597,396; C₁₇H₁₉ClN₆O₂·HCl·H₂O) emerged as a third-generation inhibitor with a pyrazolylguanidine core, distinguishing it chemically and pharmacologically [3] [6] [7].
Table 2: Comparative Pharmacology of NHE-1 Inhibitors
Compound | Human NHE-1 IC₅₀ | Selectivity (NHE-1 vs. NHE-2) | Core Structure |
---|---|---|---|
Amiloride | ~10 μM | 1-fold | Pyrazine-carbonylguanidine |
Cariporide | 36 nM | 49-fold | Benzoylguanidine |
Zoniporide | 14 nM | >150-fold | Pyrazolylguanidine |
Zoniporide’s structure incorporates:
This design yields exceptional biochemical properties:
Table 3: Physicochemical Properties of Zoniporide Hydrochloride Hydrate
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₇H₁₉ClN₆O₂·HCl·H₂O | — |
Molecular Weight | 374.82 g/mol | — |
Aqueous Solubility | ≥100 mg/mL (266.79 mM) | In vitro testing |
CAS Number | 863406-85-3 | — |
SMILES Structure | O.Cl.NC(=N)NC(=O)c1cnn(-c2cccc3ncccc23)c1C4CC4 | [5] |
In disease models, zoniporide’s pharmacokinetic profile enables efficacy: rapid plasma distribution (t₁/₂ = 0.5 hours in rats) and moderate protein binding sustain target coverage during ischemia-reperfusion [3]. In Langendorff-perfused rabbit hearts, zoniporide reduced infarct size by 83% at 50 nM (EC₅₀ = 0.25 nM), outperforming cariporide by 20-fold [6]. This combination of structural innovation and precision pharmacology positions zoniporide as a paradigm for next-generation NHE-1 inhibitors.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: